molecular formula C7H3BrFIO2 B6209883 2-bromo-6-fluoro-3-iodobenzoic acid CAS No. 2090463-67-3

2-bromo-6-fluoro-3-iodobenzoic acid

Cat. No.: B6209883
CAS No.: 2090463-67-3
M. Wt: 344.9
InChI Key:
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Description

2-Bromo-6-fluoro-3-iodobenzoic acid is an organic compound with the molecular formula C7H3BrFIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-fluoro-3-iodobenzoic acid typically involves multiple steps starting from commercially available precursors. One common method involves the following steps:

    Nitration: o-Fluorobenzonitrile is nitrated to form 2-fluoro-5-nitrobenzonitrile.

    Reduction: The nitro group is reduced to an amino group, yielding 2-fluoro-5-aminobenzonitrile.

    Bromination: The amino group is then brominated to form 2-bromo-6-fluoro-5-aminobenzonitrile.

    Diazotization and Deamination: The amino group is diazotized and subsequently deaminated to introduce the iodine atom, resulting in 2-bromo-6-fluoro-3-iodobenzonitrile.

    Hydrolysis: Finally, the nitrile group is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-iodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with other groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

    Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the iodine atom is replaced with an aryl group.

Scientific Research Applications

2-Bromo-6-fluoro-3-iodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-6-fluoro-3-iodobenzoic acid depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various pathways. The molecular targets and pathways involved vary based on the reaction conditions and the desired products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-fluoro-3-iodobenzoic acid is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

2090463-67-3

Molecular Formula

C7H3BrFIO2

Molecular Weight

344.9

Purity

95

Origin of Product

United States

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